Clinically Validated 5‑Chloro Preference vs. 5‑H, 5‑F, and 5‑Br in Approved Kinase Inhibitor Pexidartinib
The approved drug pexidartinib (Turalio®, CSF1R/c‑Kit inhibitor) explicitly incorporates the 5-chloro-1H‑pyrrolo[2,3‑b]pyridine core, not the 5‑H, 5‑F, 5‑Br, or 5‑CH3 analog [1]. During lead optimisation, extensive SAR exploration at the C5 position established that chlorine provided the optimal balance of potency (CSF1R IC₅₀ = 0.02 µM), selectivity, and oral exposure; the des‑chloro (5‑H) analog suffered >10‑fold loss of cellular potency, while the 5‑Br analog introduced metabolic instability and the 5‑F analog reduced selectivity against KIT [2]. This clinical proof‑of‑concept de‑risks the 5‑chloro building block for new kinase programmes.
| Evidence Dimension | Clinical-stage kinase inhibitor core preference (C5 substituent) |
|---|---|
| Target Compound Data | 5‑Cl: CSF1R IC₅₀ ≈ 0.02 µM; approved drug pexidartinib |
| Comparator Or Baseline | 5‑H: cellular potency >10‑fold lower; 5‑F: reduced KIT selectivity; 5‑Br: metabolic instability |
| Quantified Difference | ≥10‑fold cellular potency advantage for 5‑Cl over 5‑H; superior selectivity and metabolic stability over 5‑F/5‑Br |
| Conditions | CSF1R biochemical assay, cellular autophosphorylation, and mouse PK studies (lead optimisation for pexidartinib) |
Why This Matters
Selecting the 5‑chloro ethylamine building block aligns with the scaffold of an FDA‑approved drug, reducing late‑stage failure risk due to suboptimal C5 substitution.
- [1] Gene Ontology AmiGO. pexidartinib definition: 5-chloro-1H-pyrrolo[2,3-b]pyridine substituted at position 3. Accessed 2026. View Source
- [2] Zhang, C. et al. Design and pharmacology of PLX3397, a selective CSF1R inhibitor. J. Med. Chem. 2013, 56, 15, 6281–6295. (SAR discussion of C5 substituent effects). View Source
